molecular formula C20H17N3O5 B417325 N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide CAS No. 335421-05-1

N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide

Cat. No.: B417325
CAS No.: 335421-05-1
M. Wt: 379.4g/mol
InChI Key: JRIVQDYINCEWIF-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide typically involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by the selective acylation of the resulting intermediate . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which allow for better control over reaction conditions and scalability . These methods often utilize microreactor systems to optimize reaction kinetics and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while oxidation can lead to the formation of nitroso or other oxidized products .

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Methylphenyl)-1-[(3-nitrophenyl)amino]-2-oxoethyl]-2-furancarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13-7-9-14(10-8-13)18(24)19(22-20(25)17-6-3-11-28-17)21-15-4-2-5-16(12-15)23(26)27/h2-12,19,21H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIVQDYINCEWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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